Butyl ethyl sulfamoyl chloride
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Overview
Description
Butyl ethyl sulfamoyl chloride is an organic compound with the chemical formula C6H14ClNO2S. It is a sulfamoyl chloride derivative, which means it contains a sulfamoyl group (–SO2NH2) attached to a butyl group and an ethyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl ethyl sulfamoyl chloride can be synthesized through the reaction of butyl ethyl amine with chlorosulfonic acid. The reaction typically takes place under controlled conditions to ensure the proper formation of the sulfamoyl chloride group. The general reaction is as follows:
Butyl ethyl amine+Chlorosulfonic acid→Butyl ethyl sulfamoyl chloride+Hydrochloric acid
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The process may also involve purification steps to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Butyl ethyl sulfamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form butyl ethyl sulfonamide and hydrochloric acid.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs in aqueous solutions, often under acidic or basic conditions.
Oxidizing and Reducing Agents: Various oxidizing and reducing agents can be used to modify the compound’s oxidation state.
Major Products Formed
Sulfonamide Derivatives: Formed through substitution reactions with nucleophiles.
Butyl Ethyl Sulfonamide: Formed through hydrolysis.
Scientific Research Applications
Butyl ethyl sulfamoyl chloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfamoyl groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of butyl ethyl sulfamoyl chloride involves its reactivity with nucleophiles and its ability to form stable sulfonamide bonds The compound can interact with various molecular targets, including proteins and enzymes, through covalent bonding
Comparison with Similar Compounds
Similar Compounds
- Methyl ethyl sulfamoyl chloride
- Butyl methyl sulfamoyl chloride
- Ethyl propyl sulfamoyl chloride
Uniqueness
Butyl ethyl sulfamoyl chloride is unique due to its specific combination of butyl and ethyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications in organic synthesis and scientific research.
Properties
Molecular Formula |
C6H14ClNO2S |
---|---|
Molecular Weight |
199.70 g/mol |
IUPAC Name |
N-butyl-N-ethylsulfamoyl chloride |
InChI |
InChI=1S/C6H14ClNO2S/c1-3-5-6-8(4-2)11(7,9)10/h3-6H2,1-2H3 |
InChI Key |
LXHNLXVYSVNGAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)Cl |
Origin of Product |
United States |
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